molecular formula C15H15N3O4S B6537615 methyl 5-{[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]methyl}furan-2-carboxylate CAS No. 1021254-66-9

methyl 5-{[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]methyl}furan-2-carboxylate

Cat. No.: B6537615
CAS No.: 1021254-66-9
M. Wt: 333.4 g/mol
InChI Key: ZTSWSLZZGFMLIX-UHFFFAOYSA-N
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Description

Methyl 5-{[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]methyl}furan-2-carboxylate is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.07832714 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-{[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]methyl}furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, focusing on its pharmacological effects, cytotoxicity, and possible therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S and has a molecular weight of approximately 320.36 g/mol. Its structure features a furan ring, a pyridazine moiety, and a cyclopropane group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against HeLa and HepG2 cell lines, suggesting potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Apoptosis induction
HepG24.8Cell cycle arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cellular signaling pathways related to growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways through caspase activation.
  • Antioxidant Activity : The furan moiety is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Case Studies

A notable study conducted on the efficacy of this compound involved a series of animal models where it was administered in varying doses. The results indicated significant tumor reduction in treated groups compared to controls, corroborating its potential as an anticancer agent.

Properties

IUPAC Name

methyl 5-[[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-15(20)11-5-4-10(22-11)8-23-13-7-6-12(17-18-13)16-14(19)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSWSLZZGFMLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.